molecular formula C23H32Cl3N3O2 B12694642 Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride CAS No. 87576-03-2

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride

Cat. No.: B12694642
CAS No.: 87576-03-2
M. Wt: 488.9 g/mol
InChI Key: CRAXVKSTXRMMSI-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a diazepine ring, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride typically involves multiple steps, including the formation of the diazepine ring, the introduction of the chlorophenoxy group, and the attachment of the phenylmethyl group. Common reagents used in these reactions may include chlorinating agents, amines, and various catalysts. The reaction conditions often require controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of specific functional groups within the compound to their oxidized forms.

    Reduction: Reduction reactions can lead to the formation of more reduced species from the original compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride include other acetamides with different substituents, such as:

  • Acetamide, N-(4-chlorophenyl)-
  • Acetamide, N-(3-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl-

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure imparts unique properties that differentiate it from other similar compounds.

Properties

CAS No.

87576-03-2

Molecular Formula

C23H32Cl3N3O2

Molecular Weight

488.9 g/mol

IUPAC Name

N-[3-(4-benzyl-1,4-diazepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride

InChI

InChI=1S/C23H30ClN3O2.2ClH/c24-21-8-10-22(11-9-21)29-19-23(28)25-12-4-13-26-14-5-15-27(17-16-26)18-20-6-2-1-3-7-20;;/h1-3,6-11H,4-5,12-19H2,(H,25,28);2*1H

InChI Key

CRAXVKSTXRMMSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)CC2=CC=CC=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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